REACTION_CXSMILES
|
C(Cl)(=O)C.[CH3:5][O:6][C:7]([C:9]1[CH:25]=[CH:24][C:12]([C:13]([NH:15][NH:16]C(OC(C)(C)C)=O)=[O:14])=[CH:11][CH:10]=1)=[O:8]>CO>[NH:15]([C:13]([C:12]1[CH:24]=[CH:25][C:9]([C:7]([O:6][CH3:5])=[O:8])=[CH:10][CH:11]=1)=[O:14])[NH2:16]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(C(=O)NNC(=O)OC(C)(C)C)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
added as a solid)
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C(=O)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |